1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
Overview
Description
The compound “1-(Cyclopropylmethyl)-1H-1,2,3-benzotriazole-5-carboxylic acid” is a complex organic molecule. It contains a cyclopropylmethyl group, a benzotriazole group, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar compounds involve reactions like cyclopropanation for the cyclopropyl group , and various coupling reactions for the benzotriazole group .Molecular Structure Analysis
The cyclopropyl group is a three-membered ring with bond angles of about 60°, which makes it highly strained . The benzotriazole group is a fused two-ring system consisting of a benzene ring and a triazole ring .Chemical Reactions Analysis
Cyclopropyl groups can participate in various reactions due to their ring strain. They can undergo ring-opening reactions, and they can also participate in cycloaddition reactions .Scientific Research Applications
Corrosion Inhibition
Research highlights the multifaceted applications of 1,2,3-benzotriazole derivatives, especially focusing on their significant role as corrosion inhibitors. Specifically, the adsorption of these derivatives on iron and various steels from aqueous solutions has been extensively studied. Their effectiveness in inhibiting corrosion across a broad pH spectrum is notable, with emphasis on the formation and composition of surface layers, and the efficiency of protective action. This includes an in-depth analysis of 1,2,3-benzotriazole (BTA) itself and its derivatives, underlining their successful application in anticorrosion protection of steels and new prospects for enhancing anticorrosion efficiency. The advantageous use of BTA and certain derivatives in combination with other organic corrosion inhibitors, mainly carboxylic acid salts, for the protection of iron and steel, is analyzed. Additionally, the potential for creating nanocontainers with BTA to significantly improve protective properties and environmental safety of coatings on steels is discussed, highlighting the importance of continued research in this innovative field (Kuznetsov, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that cyclopropane-containing compounds have been found to interact with various biological targets
Mode of Action
Cyclopropane-containing compounds are known to undergo various chemical reactions, including cyclopropyl-allyl rearrangements . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Cyclopropane fatty acids are known to be involved in various biological processes, including the synthesis of lipids .
Result of Action
Cyclopropane-containing compounds are known to exhibit various biological activities .
Action Environment
It’s known that the reactivity of cyclopropane-containing compounds can be influenced by factors such as temperature and the presence of catalysts .
Properties
IUPAC Name |
1-(cyclopropylmethyl)benzotriazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-3-4-10-9(5-8)12-13-14(10)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DISKUADLQRJVMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=C(C=C3)C(=O)O)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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